Deacetyllanatoside B

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Deacetyllanatoside B (Purpurea glycoside B) is the EP Reference Standard designated for pharmacopoeial compliance in Digitalis analysis. Its unique 4-sugar glycosidic chain and deacetylated structure (XLogP -0.10, TPSA 282.00 Ų) produce distinct chromatographic retention and MS fragmentation critical for method validation. EP certification eliminates independent qualification. Available in patent-defined crystal form III (PXRD 5.9°, 8.3°, 12.5°, 14.7° ± 0.2° 2θ) with HPLC purity ≥98.0%, ensuring batch-to-batch reproducibility in polymorphism studies.

Molecular Formula C47H74O19
Molecular Weight 943.1 g/mol
CAS No. 19855-39-1
Cat. No. B1679875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyllanatoside B
CAS19855-39-1
SynonymsPurpurea glycoside B;  Glucogitoxin;  Deacetyllanatoside B; 
Molecular FormulaC47H74O19
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O
InChIInChI=1S/C47H74O19/c1-20-41(64-35-15-29(50)42(21(2)60-35)65-36-16-30(51)43(22(3)61-36)66-44-40(56)39(55)38(54)32(18-48)63-44)28(49)14-34(59-20)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(53)58-19-23)31(52)17-47(27,46)57/h12,20-22,24-32,34-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34+,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1
InChIKeyGUXZNBKFWVYHTD-BSRJTRJGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetyllanatoside B (CAS 19855-39-1) Procurement Guide: What Scientific Buyers Need to Know


Deacetyllanatoside B (CAS 19855-39-1), also known as Purpurea glycoside B or Glucogitoxin, is a cardiac glycoside with molecular formula C₄₇H₇₄O₁₉ and molecular weight 943.09 g/mol . The compound belongs to the cardenolide glycoside class and is structurally derived from Lanatoside B via removal of an acetyl group, yielding the corresponding purpurea glycoside [1]. This compound is recognized as a European Pharmacopoeia (EP) Reference Standard and is used in analytical method development and quality control applications .

Why Deacetyllanatoside B Cannot Be Substituted with Other Cardiac Glycosides


Cardiac glycosides exhibit structure-dependent pharmacokinetic and analytical behavior that precludes generic substitution. The presence or absence of the acetyl group distinguishes Lanatoside B (acetylated, C₄₉H₇₆O₂₀, MW 985.12) from Deacetyllanatoside B (deacetylated, C₄₇H₇₄O₁₉, MW 943.09) [1]. This structural difference produces a calculated XLogP of -0.10 for Deacetyllanatoside B [2], indicating altered lipophilicity relative to its acetylated precursor, which affects chromatographic retention, solubility behavior, and formulation properties. Furthermore, Deacetyllanatoside B is specifically designated as a European Pharmacopoeia (EP) Reference Standard , meaning that analytical methods requiring EP compliance cannot substitute alternative cardiac glycosides without method revalidation. The compound's unique 4-sugar glycosidic chain distinguishes it from simpler clinical glycosides such as Digoxin (3-sugar chain) and Digitoxin (3-sugar chain), resulting in different chromatographic retention times and mass spectrometric fragmentation patterns critical for identification in complex matrices [2].

Deacetyllanatoside B Quantitative Differentiation Evidence


EP Reference Standard Status: Regulatory-Grade Material for Compliance-Driven Workflows

Deacetyllanatoside B (Purpureaglycoside B) is commercially available as a European Pharmacopoeia (EP) Reference Standard under product number P4000000 . The compound is certified for use as specifically prescribed in the European Pharmacopoeia . This formal regulatory designation distinguishes it from research-grade cardiac glycosides that lack pharmacopoeial certification. For analytical method development requiring regulatory compliance, non-EP grade materials cannot substitute without full method revalidation and demonstration of equivalence.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Structural Differentiation: Acetyl Group Absence Confers Altered Lipophilicity Profile

The molecular distinction between Deacetyllanatoside B and its precursor Lanatoside B is precisely defined. Lanatoside B (CAS 17575-21-2) has molecular formula C₄₉H₇₆O₂₀ and molecular weight 985.12 g/mol due to an acetyl group at the third digitoxose sugar [1]. Deacetyllanatoside B lacks this acetyl group, yielding formula C₄₇H₇₄O₁₉ and molecular weight 943.09 g/mol [2]. The computed XLogP for Deacetyllanatoside B is -0.10 with a Topological Polar Surface Area (TPSA) of 282.00 Ų [2]. The absence of the acetyl group reduces lipophilicity compared to the acetylated parent compound, directly affecting reversed-phase HPLC retention time and solubility in aqueous-organic solvent systems.

Structure-Activity Relationship Chromatography Physicochemical Characterization

Crystal Form Patent Coverage: Enabling Reproducible Solid-State Material Procurement

A patent (CN112375121A) describes Deacetyllanatoside (Deslanoside) crystal form III with specific powder X-ray diffraction characteristic peaks measured by 2θ reflection angle including 5.9° ± 0.2°, 8.3° ± 0.2°, 12.5° ± 0.2°, and 14.7° ± 0.2° [1]. The crystal form is prepared via methanol recrystallization yielding material with HPLC purity ≥ 98.0% and single impurity ≤ 1.0% [1]. This patent discloses that only one prior patent (CN 107082794A) existed for deacetyllanatoside crystal forms before this filing [1]. The availability of patent-defined crystalline material with specified purity and impurity limits provides procurement specification criteria that are not universally defined for other cardiac glycoside reference materials.

Solid-State Chemistry Pharmaceutical Development Material Characterization

Biotransformation Pathway Differentiation: Distinguishing Deacetyllanatoside B from Other Cardenolide Series

In Digitalis lanata biotransformation studies using radiotracer methodology (G-³H-digitoxin), Deacetyllanatoside B (desacetyl lanatoside B) was identified as a distinct intermediate in the B series biosynthetic pathway, separate from compounds of the A series (acetyldigitoxin, desacetyl lanatoside A, lanatoside A, digitoxigenin), the C series (desacetyl lanatoside C, lanatoside C, digoxin), and the E series (verodoxin, gitaloxin) [1]. This pathway-specific assignment demonstrates that Deacetyllanatoside B serves as a unique chemical marker for B-series cardenolide metabolism, distinguishing it from other series intermediates. The compound's levels in planta changed markedly throughout the 10-week sampling period, confirming its dynamic metabolic role [1].

Biotransformation Metabolomics Natural Products Chemistry

Pharmaceutical Formulation Patent: Injectable Preparation Method Differentiation

A patent (CN103142573A) specifically describes a preparation method for Deslanoside (Deacetyllanatoside) injection formulation [1]. The patent claims to address problems including excess risks and quality improvement through a defined preparation process [1]. This formulation-specific intellectual property distinguishes Deacetyllanatoside from other cardiac glycosides that may not have comparable injectable formulation patent coverage. The existence of dedicated formulation methodology indicates this compound's specific suitability for parenteral administration development, whereas other cardiac glycosides may require distinct formulation approaches due to differences in solubility and stability.

Pharmaceutical Formulation Drug Delivery Process Development

Glycoside Chain Length Differentiation: 4-Sugar vs. 3-Sugar Cardiac Glycosides

Deacetyllanatoside B contains a 4-sugar glycosidic chain comprising three digitoxose units and one terminal glucose unit . This tetrasaccharide structure contrasts with clinically dominant cardiac glycosides such as Digoxin and Digitoxin, which possess only a 3-sugar chain (tridigitoxose) attached to the aglycone [1]. The additional sugar moiety increases molecular weight by approximately 162 g/mol (anhydrohexose unit) relative to the tridigitoxoside analogs and alters the topological polar surface area. This structural difference directly impacts chromatographic retention in reversed-phase HPLC and produces distinct precursor and fragment ions in tandem mass spectrometry, enabling unambiguous identification of Deacetyllanatoside B in complex biological or botanical matrices.

Mass Spectrometry Chromatographic Separation Structural Analysis

High-Value Application Scenarios for Deacetyllanatoside B Procurement


Pharmaceutical Quality Control: EP-Compliant Reference Standard Method Validation

Deacetyllanatoside B (Purpureaglycoside B) procured as an EP Reference Standard (Product No. P4000000) supports regulatory-compliant analytical method development and validation for Digitalis-derived pharmaceutical products. The EP certification eliminates the need for laboratories to independently qualify research-grade materials, reducing method validation burden . This application scenario requires procurement of EP-grade material rather than research-grade cardiac glycosides that lack pharmacopoeial recognition.

Digitalis lanata Metabolic Pathway Research: B-Series Cardenolide Analysis

For studies investigating Digitalis lanata biotransformation pathways, Deacetyllanatoside B serves as the authentic chemical marker for the B series cardenolide pathway, distinct from the A, C, and E series intermediates . Researchers conducting metabolic profiling or biosynthetic pathway elucidation require this specific compound as an analytical standard, as other cardiac glycosides from different series cannot substitute for accurate B-series compound identification.

Method Development for Lanatoside-Related Substance Analysis

Given that Deacetyllanatoside B is the deacetylated derivative of Lanatoside B with a measurable molecular weight difference of -42.03 g/mol [1], it serves as a critical impurity or related substance marker in the quality control of Lanatoside-containing pharmaceutical preparations. The computed XLogP of -0.10 and TPSA of 282.00 Ų [1] inform chromatographic method development parameters. Researchers developing HPLC or LC-MS methods for Lanatoside purity assessment require Deacetyllanatoside B as a reference standard for peak identification and system suitability testing.

Crystalline Form Research: Solid-State Characterization Studies

Deacetyllanatoside B is available in patent-defined crystal form III with specified PXRD characteristic peaks (5.9°, 8.3°, 12.5°, 14.7° ± 0.2° 2θ) and HPLC purity ≥ 98.0% . This enables solid-state chemistry research including polymorphism studies, stability assessment, and formulation development. Procurement of material with defined crystallinity ensures batch-to-batch reproducibility in solid-state characterization experiments that would be compromised by amorphous or polymorphically variable material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetyllanatoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.